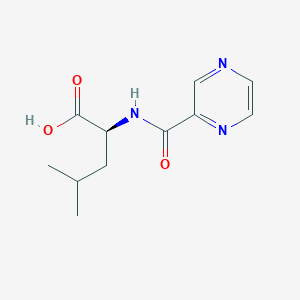
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone, also known as PTM, is a novel chemical compound that has shown promising results in scientific research.
Mécanisme D'action
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone exerts its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. It also modulates the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and can be easily modified to improve its biological activity. However, Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone also has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for research on Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone. One area of interest is the development of Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone-based drugs for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Another area of research is the identification of new targets and signaling pathways that can be modulated by Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone. Additionally, the development of new synthetic methods for Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone and its analogs could lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone can be synthesized using a simple and efficient method that involves the condensation of 2-thiophen-2-yl-1,3-thiazol-4-ylamine with piperidin-4-one in the presence of acetic acid. The resulting product is Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone, which can be purified using column chromatography.
Applications De Recherche Scientifique
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has also been found to inhibit the growth of cancer cells and induce apoptosis in a dose-dependent manner.
Propriétés
IUPAC Name |
piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-13(15-6-2-1-3-7-15)10-9-18-12(14-10)11-5-4-8-17-11/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIOQHHJYZOFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)




![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
